2-Chloro-6-fluoro-benzamidine

Structure-activity relationship Medicinal chemistry Serine protease inhibition

2-Chloro-6-fluoro-benzamidine (CAS 885963-38-2) delivers a non-interchangeable ortho,ortho-2-chloro-6-fluoro substitution pattern. Unlike meta-halogenated or mono-substituted benzamidines, this specific regiochemistry defines a unique electronic/steric microenvironment at the amidine warhead—critical for serine protease inhibitor binding orientation and selectivity. Substituting a 3- or 4-halogenated analog compromises SAR integrity and downstream reactivity. The chlorine provides a cross-coupling handle; the fluorine modulates electronics and metabolism. Available at ≥98% purity with full QA documentation, supporting pharmaceutical R&D and scale-up without in-house synthesis burden.

Molecular Formula C7H6ClFN2
Molecular Weight 172.59 g/mol
CAS No. 885963-38-2
Cat. No. B1608383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoro-benzamidine
CAS885963-38-2
Molecular FormulaC7H6ClFN2
Molecular Weight172.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=N)N)F
InChIInChI=1S/C7H6ClFN2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H3,10,11)
InChIKeyVPIREPLEOBSDJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-fluoro-benzamidine (885963-38-2): Ortho-Substituted Halogenated Benzamidine Scaffold Overview for Research and Procurement


2-Chloro-6-fluoro-benzamidine (CAS 885963-38-2; molecular weight 172.59; C₇H₆ClFN₂) is an ortho-disubstituted halogenated benzamidine building block that presents a distinct substitution pattern—chlorine at position 2 and fluorine at position 6 on the phenyl ring—relative to the benzamidine pharmacophore [1]. As a member of the benzamidine class, it shares the amidine functional group that functions as a bioisostere for the guanidine side chain of arginine, enabling recognition at the S1 specificity pocket of serine proteases [2][3]. The compound is commercially available at ≥98% purity, typically stored long-term in cool, dry conditions .

Why 2-Chloro-6-fluoro-benzamidine (885963-38-2) Cannot Be Arbitrarily Substituted with Other Halogenated Benzamidines in SAR and Synthesis


2-Chloro-6-fluoro-benzamidine (885963-38-2) occupies a precise and non-interchangeable position within the halogenated benzamidine SAR landscape. The compound's ortho-2-chloro-6-fluoro substitution pattern creates a defined electronic and steric microenvironment distinct from alternative halogenation regioisomers (e.g., 3- or 4-substituted analogs) or mono-halogenated benzamidines. In serine protease inhibition, the position and nature of halogen substituents on the benzamidine phenyl ring directly modulate both binding affinity and selectivity across protease isoforms [1][2]. For procurement decisions, substituting a 2-chloro-6-fluoro benzamidine with a 3- or 4-halogenated analog risks altering the intended electronic effects, ligand binding orientation, or downstream reactivity in synthetic pathways. The specific halogen combination also influences physicochemical properties—including lipophilicity, metabolic stability, and solubility—that cannot be reliably predicted from analogs bearing different substitution patterns [3].

Quantitative Differentiation Evidence for 2-Chloro-6-fluoro-benzamidine (885963-38-2) Relative to Analogs and In-Class Candidates


Ortho-2-Chloro-6-Fluoro Substitution: Defined Electronic and Steric Profile Versus Alternative Halogenation Regioisomers

2-Chloro-6-fluoro-benzamidine features chlorine at the ortho (2) position and fluorine at the ortho (6) position relative to the amidine group on the phenyl ring [1]. This ortho,ortho-disubstituted halogenation pattern is chemically and functionally distinct from the more commonly studied meta- or para-substituted benzamidines that dominate the serine protease inhibitor patent literature [2][3]. The ortho-2-chloro substituent introduces steric hindrance proximal to the amidine moiety, which can influence the amidine-carboxylate salt bridge geometry at the enzyme S1 pocket. The ortho-6-fluoro substituent contributes a strong electron-withdrawing inductive effect (-I) while maintaining a small van der Waals radius (1.47 Å), modulating the pKa of the amidine group without imposing the same steric penalty as a larger ortho substituent [4].

Structure-activity relationship Medicinal chemistry Serine protease inhibition Halogen bonding

Commercial Availability and Purity Specification of 2-Chloro-6-fluoro-benzamidine (885963-38-2) Relative to Analog Procurement Options

2-Chloro-6-fluoro-benzamidine (CAS 885963-38-2) is commercially available with a minimum purity specification of 98%, as documented in vendor technical datasheets . The compound has an assigned MDL number (MFCD05662894) and established storage recommendations (cool, dry place for long-term storage) . In contrast, certain ortho-halogenated benzamidine analogs—including specific 2-chloro or 2-fluoro mono-substituted variants—may have limited commercial availability or require custom synthesis, presenting a procurement barrier for researchers seeking immediate access to ortho-substituted benzamidine scaffolds . The compound's free base form (MW 172.59) also provides a different solubility and handling profile compared to hydrochloride salt forms (MW 209.05, CAS 1170884-07-7), offering formulation flexibility .

Chemical procurement Building block Quality specification Sourcing

Ortho-2-Chloro-6-Fluoro Substitution in Benzamidine-Based Serine Protease Inhibitor Design

The benzamidine class is well-established as competitive inhibitors of serine proteases including trypsin, plasmin, thrombin, and factor Xa, with inhibition mediated by the amidine-carboxylate salt bridge to Asp189 in the S1 pocket [1][2]. Unsubstituted benzamidine exhibits Ki values of approximately 21 μM against trypsin, 320 μM against thrombin, and 110 μM against factor Xa . Halogen substitution on the benzamidine phenyl ring modulates both potency and selectivity: meta-substituted 3-amidinophenylaryl derivatives demonstrate enhanced anti-factor Xa activity [2], while the electronic character of halogen substituents influences inhibition across different serine protease isoforms [3]. The 2-chloro-6-fluoro substitution pattern in 885963-38-2 provides a defined ortho-halogenated scaffold for evaluating steric and electronic effects proximal to the amidine warhead, which may differ from meta- or para-halogenated analogs that have been more extensively characterized in protease inhibition assays [4].

Protease inhibition Drug discovery Thrombin Factor Xa

2-Chloro-6-fluoro-benzamidine (885963-38-2) as a Halogenated Aromatic Building Block in Organic Synthesis

2-Chloro-6-fluoro-benzamidine (885963-38-2) serves as a dual-functionalized aromatic building block, incorporating both an amidine moiety and a 2-chloro-6-fluoro substitution pattern on the phenyl ring . The compound is documented as an intermediate or building block for pharmaceutical production, with its unique structure enabling its use as a key component in synthesizing drugs with specific therapeutic properties [1]. The 2-chloro substituent provides a handle for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, while the 6-fluoro substituent offers orthogonal reactivity and modulates electronic properties . The amidine group can participate in cyclocondensation reactions to form heterocycles such as pyrimidines, imidazolines, or triazines . In comparison, non-halogenated benzamidine (C₇H₈N₂; MW 120.15) lacks the synthetic handles for halogen-directed functionalization [1].

Organic synthesis Intermediate Cross-coupling Medicinal chemistry building block

Research and Industrial Application Scenarios Where 2-Chloro-6-fluoro-benzamidine (885963-38-2) Provides Differentiated Value


Structure-Activity Relationship Studies Requiring Defined Ortho-Halogenated Benzamidine Scaffolds

For medicinal chemistry programs investigating serine protease inhibitors, 2-chloro-6-fluoro-benzamidine provides an ortho,ortho-disubstituted halogenation pattern distinct from the meta-substituted benzamidines that dominate the factor Xa inhibitor patent literature [1]. This substitution pattern enables systematic evaluation of steric and electronic effects proximal to the amidine warhead—a region where ortho substitution may influence amidine-carboxylate salt bridge geometry or alter ligand binding orientation at the S1 pocket. The defined 2-chloro-6-fluoro pattern offers a controlled variable for SAR studies, in contrast to non-halogenated or mono-halogenated benzamidines that provide different electronic and steric environments [2].

Divergent Synthesis of Heterocyclic Libraries Using Ortho-Dihalogenated Benzamidine Building Blocks

In synthetic organic chemistry, the amidine group of 2-chloro-6-fluoro-benzamidine can undergo cyclocondensation with 1,3-dielectrophiles to generate diverse heterocyclic scaffolds (pyrimidines, imidazolines, triazines), while the ortho-chloro and ortho-fluoro substituents provide orthogonal handles for subsequent functionalization . The chlorine atom enables nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling, while the fluorine atom modulates electronic properties and offers distinct reactivity. This dual-functionalization is not available with unsubstituted benzamidine (no halogen handles) or mono-halogenated analogs (single reactive position) .

Pharmaceutical Intermediate Development with Defined Ortho-Halogenation Pattern

2-Chloro-6-fluoro-benzamidine is documented as an intermediate or building block for pharmaceutical production, where the specific 2-chloro-6-fluoro substitution pattern is retained in downstream products or influences subsequent reaction outcomes . The established commercial availability with ≥98% purity and full quality assurance documentation supports process development and scale-up activities, reducing the synthetic burden of preparing custom ortho-halogenated benzamidine intermediates in-house .

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